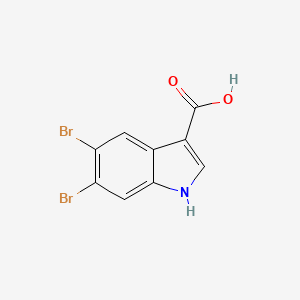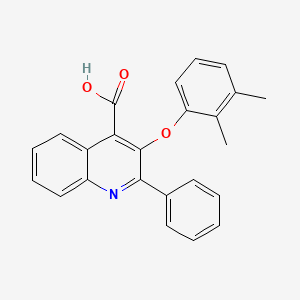![molecular formula C13H19N3O2 B2845020 1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperidine-4-carboxamide CAS No. 2415461-74-2](/img/structure/B2845020.png)
1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperidine-4-carboxamide, commonly known as CP-122,721, is a chemical compound that has gained significant attention in recent years due to its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has been extensively studied for its pharmacological properties.
Mechanism of Action
The exact mechanism of action of CP-122,721 is not fully understood. However, it has been proposed that the compound acts as a selective antagonist of the nociceptin/orphanin FQ receptor (NOP receptor). The NOP receptor is a G protein-coupled receptor that is involved in pain modulation, stress response, and reward processing. By blocking the NOP receptor, CP-122,721 may modulate the activity of the endogenous nociceptin/orphanin FQ system, leading to the observed pharmacological effects.
Biochemical and Physiological Effects:
CP-122,721 has been shown to produce a range of biochemical and physiological effects in animal models. These include analgesia, anxiolysis, and antidepressant-like effects. Additionally, CP-122,721 has been shown to reduce drug-seeking behavior in preclinical models of addiction. However, further studies are needed to fully understand the pharmacological effects of this compound.
Advantages and Limitations for Lab Experiments
One of the main advantages of CP-122,721 is its high selectivity for the NOP receptor, which makes it a valuable tool for investigating the role of this receptor in various physiological and pathological conditions. However, one limitation of CP-122,721 is its poor solubility in aqueous solutions, which may affect its bioavailability and limit its use in certain experimental settings.
Future Directions
There are several potential future directions for research on CP-122,721. One area of interest is the investigation of its potential therapeutic applications in the treatment of addiction and other psychiatric disorders. Additionally, further studies are needed to fully understand the pharmacological effects of this compound and its mechanism of action. Finally, the development of more potent and selective NOP receptor antagonists may lead to the discovery of novel therapeutic agents for a range of conditions.
Synthesis Methods
The synthesis of CP-122,721 involves the reaction of 1-cyclopropylpiperidine-4-carboxylic acid with 2-amino-5-cyclopropyl-1,2-oxazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-(dimethylamino)pyridine (DMAP). The reaction yields 1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperidine-4-carboxamide as a white crystalline solid.
Scientific Research Applications
CP-122,721 has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit analgesic, anxiolytic, and antidepressant properties in animal models. Furthermore, CP-122,721 has been investigated for its potential use in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in preclinical studies.
properties
IUPAC Name |
1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c14-13(17)10-3-5-16(6-4-10)8-11-7-12(18-15-11)9-1-2-9/h7,9-10H,1-6,8H2,(H2,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFMXHCQPDGXGPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)CN3CCC(CC3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

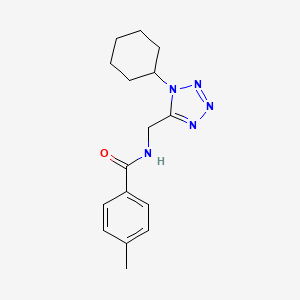
![(E)-3-methyl-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2844939.png)

![N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2844942.png)
![ethyl 1-[4-(3-pyridinyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B2844943.png)
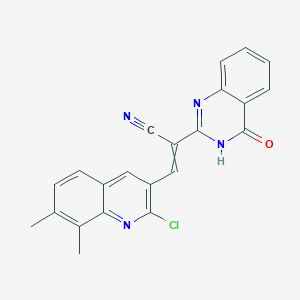
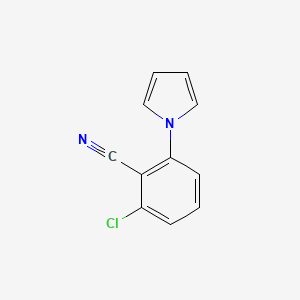

![8-[(3,5-Dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(3-oxobutan-2-yl)purine-2,6-dione](/img/structure/B2844949.png)
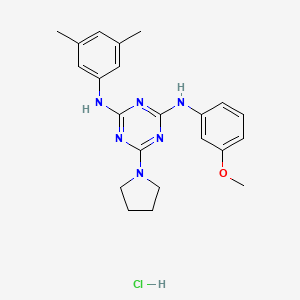
![N-(isochroman-3-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2844952.png)
![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-methylbenzyl)thiophene-2-carboxamide](/img/structure/B2844957.png)
